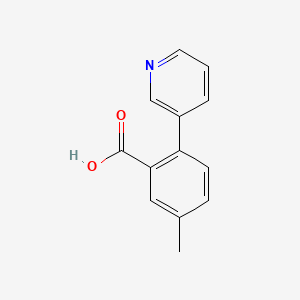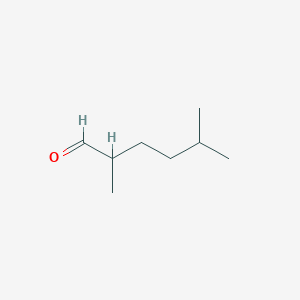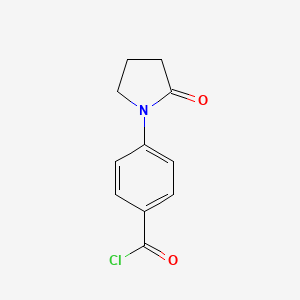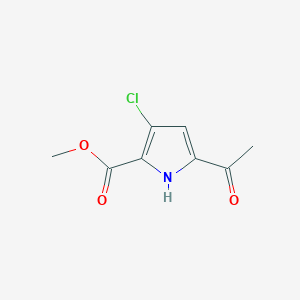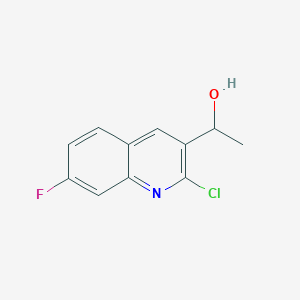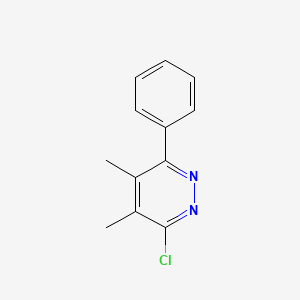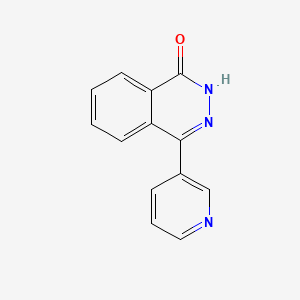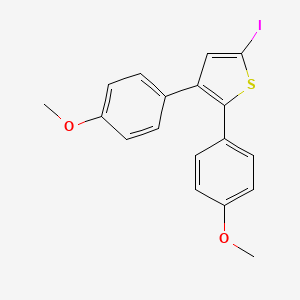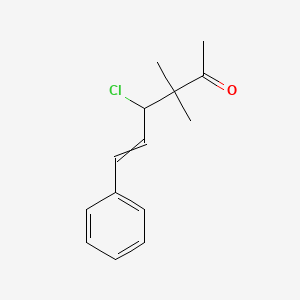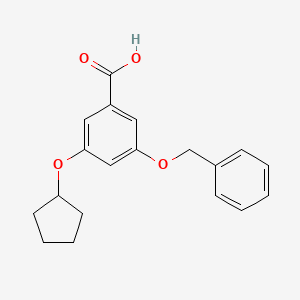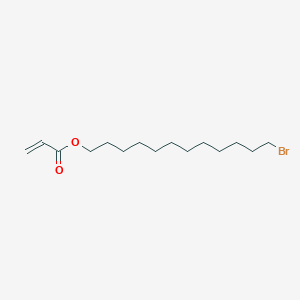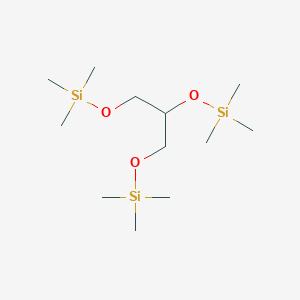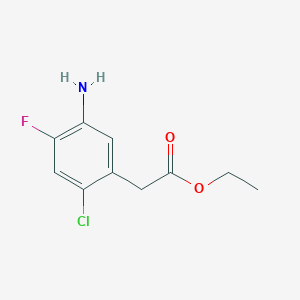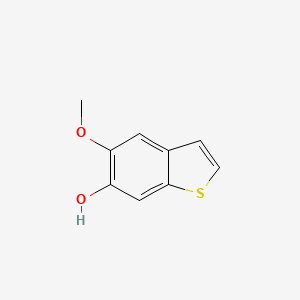
5-methoxy-1-benzothiophen-6-ol
Overview
Description
5-methoxy-1-benzothiophen-6-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with hydroxyl and methoxy substituents. This compound is part of the broader class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step synthesis is notable for its functional group tolerance and versatility in C2 functionalizations . Another method includes the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often employs transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-benzothiophen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
5-methoxy-1-benzothiophen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-methoxy-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzo[b]thiophene: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
6-Hydroxybenzo[b]thiophene: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-methoxy-1-benzothiophen-6-ol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and potential as a bioactive compound .
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophen-6-ol |
InChI |
InChI=1S/C9H8O2S/c1-11-8-4-6-2-3-12-9(6)5-7(8)10/h2-5,10H,1H3 |
InChI Key |
UJEXMZORGCPCOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CS2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
